molecular formula C8H17Cl2N3 B6268354 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride CAS No. 1955523-07-5

4-(1-methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride

Cat. No. B6268354
CAS RN: 1955523-07-5
M. Wt: 226.1
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-imidazole-2-carboxaldehyde with 4-aminobutan-1-amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1H-imidazole-2-carboxaldehyde", "4-aminobutan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-methyl-1H-imidazole-2-carboxaldehyde is reacted with 4-aminobutan-1-amine in the presence of a suitable solvent and a catalyst to form 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine." ] }

CAS RN

1955523-07-5

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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